An In-depth Technical Guide to 4-Methyl-1H-benzimidazole-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methyl-1H-benzimidazole-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methyl-1H-benzimidazole-2-carboxylic acid (CAS No. 673487-32-6). As a member of the benzimidazole class, a privileged scaffold in medicinal chemistry, this molecule holds significant interest for researchers in drug discovery and materials science. This document consolidates theoretical knowledge and practical insights, offering detailed protocols, structural analysis, and a discussion of its reactivity and utility.
Introduction: The Benzimidazole Core and its Significance
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its unique structural features, including a hydrogen bond donor and acceptor, and its ability to engage in various non-covalent interactions, allow it to bind to a wide array of biological targets. Derivatives of this heterocyclic system are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1] 4-Methyl-1H-benzimidazole-2-carboxylic acid is a specific derivative that combines the foundational benzimidazole core with a carboxylic acid group at the 2-position and a methyl group on the benzene ring. These substitutions are expected to modulate its physicochemical properties, such as solubility and acidity, and influence its interaction with biological macromolecules, making it a valuable building block for novel drug candidates.[1]
Molecular Structure and Physicochemical Properties
4-Methyl-1H-benzimidazole-2-carboxylic acid is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . The structure features a planar bicyclic system with tautomeric protons on the imidazole nitrogen atoms. The methyl group at the 4-position and the carboxylic acid at the 2-position are key functional groups that dictate its chemical behavior.
Predicted Physicochemical Data
| Property | Predicted Value / Observation | Justification / Reference |
| Appearance | White to off-white solid | Typical appearance for crystalline benzimidazole derivatives.[2] |
| Melting Point | >250 °C (decomposes) | Benzimidazole carboxylic acids often have high melting points due to strong intermolecular hydrogen bonding. For example, the related 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid melts at >286 °C.[3] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water. | The carboxylic acid group enhances polarity and solubility in polar solvents. Benzimidazoles generally show good solubility in DMSO.[2] |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The electron-withdrawing nature of the benzimidazole ring is expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ~4.2). |
| pKa (Imidazole N-H) | ~5.0 - 6.0 | The pKa of the protonated imidazole ring in benzimidazole is typically around 5.5. The methyl group is weakly electron-donating, which may slightly increase the pKa compared to the unsubstituted parent. |
Synthesis Methodology
The most established and logical route for the synthesis of 2-carboxy-benzimidazoles is the condensation of an o-phenylenediamine with a suitable two-carbon electrophile, typically a derivative of oxalic acid. This is a variation of the well-known Phillips-Ladenburg benzimidazole synthesis.[4]
Proposed Synthetic Pathway
The synthesis of 4-Methyl-1H-benzimidazole-2-carboxylic acid can be achieved by the cyclocondensation of 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) with diethyl oxalate, followed by hydrolysis of the resulting ethyl ester.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for similar benzimidazole syntheses.[5]
Step 1: Synthesis of Ethyl 4-Methyl-1H-benzimidazole-2-carboxylate
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To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-diaminotoluene (10.0 g, 81.8 mmol).
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Add 100 mL of ethanol, followed by the slow addition of diethyl oxalate (13.2 g, 12.3 mL, 90.0 mmol).
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Add 15 mL of 4M hydrochloric acid.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature. The product may precipitate.
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Filter the crude product and wash with cold ethanol. The crude ethyl ester can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Hydrolysis to 4-Methyl-1H-benzimidazole-2-carboxylic acid
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Suspend the crude ethyl ester from Step 1 in 100 mL of 2M aqueous sodium hydroxide solution in a 250 mL round-bottom flask.
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Heat the mixture to 80-90 °C with stirring for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.
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Cool the reaction mixture in an ice bath.
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Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate will form.
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Filter the precipitate, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol.
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Dry the resulting solid under vacuum at 60 °C to yield the final product, 4-Methyl-1H-benzimidazole-2-carboxylic acid.
Spectral Characterization (Predicted)
The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar benzimidazole structures.[4][6][7][8]
¹H NMR Spectroscopy
(Predicted for a 400 MHz spectrometer in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and often broad. |
| ~12.5 | br s | 1H | N-H | Imidazole N-H proton is deshielded and exchanges, leading to a broad signal. |
| ~7.4-7.6 | m | 2H | H-6, H-7 | Aromatic protons on the benzene ring. |
| ~7.1-7.2 | d | 1H | H-5 | Aromatic proton adjacent to the methyl group. |
| ~2.5 | s | 3H | -CH₃ | Methyl group protons typically appear as a singlet in this region. |
¹³C NMR Spectroscopy
(Predicted for a 100 MHz spectrometer in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C=O | Carboxylic acid carbonyl carbon. |
| ~145.0 | C-2 | Carbon at position 2, attached to two nitrogen atoms, is deshielded. |
| ~142.0, ~135.0 | C-3a, C-7a | Quaternary carbons at the ring junction. Tautomerism can lead to averaged or distinct signals.[9] |
| ~130.0 | C-4 | Carbon bearing the methyl group. |
| ~122.0, ~120.0 | C-5, C-6 | Aromatic CH carbons. |
| ~112.0 | C-7 | Aromatic CH carbon. |
| ~17.0 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
(Predicted for KBr pellet)
| Wavenumber (cm⁻¹) | Assignment | Description |
| 2500-3300 | O-H stretch | Very broad band characteristic of carboxylic acid hydrogen bonding. |
| 3100-3400 | N-H stretch | Broad to medium peak for the imidazole N-H group, often overlapping with the O-H band.[4] |
| ~1700-1725 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl group. |
| ~1620-1640 | C=N stretch | Imidazole ring C=N stretching vibration.[6] |
| ~1450-1550 | C=C stretch | Aromatic ring C=C stretching vibrations. |
Mass Spectrometry
(Predicted for Electrospray Ionization, ESI)
| Mode | m/z | Assignment |
| ESI (+) | 177.06 | [M+H]⁺ |
| ESI (-) | 175.05 | [M-H]⁻ |
| ESI (-) | 131.06 | [M-H-CO₂]⁻ |
Chemical Reactivity and Derivatization
The reactivity of 4-Methyl-1H-benzimidazole-2-carboxylic acid is governed by its three primary functional components: the carboxylic acid, the secondary amine of the imidazole ring (N-H), and the aromatic system.
Caption: Key reaction sites on the title compound.
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Carboxylic Acid Group: This is the most reactive site for derivatization. It can be readily converted into esters, amides, or acid chlorides. Amide coupling, using standard reagents like EDC/HOBt, is a cornerstone of medicinal chemistry for linking this scaffold to other pharmacophores.
-
Imidazole N-H: The secondary amine can be alkylated or acylated. Alkylation at the N-1 or N-3 position can be used to modulate solubility and pharmacokinetic properties.
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Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, such as nitration or halogenation, although the conditions must be carefully controlled to avoid side reactions.
Applications in Drug Development and Research
While specific applications for 4-Methyl-1H-benzimidazole-2-carboxylic acid are not extensively documented, its structural motifs suggest significant potential. It serves as a valuable starting material or fragment for the synthesis of more complex molecules. The benzimidazole-2-carboxylic acid moiety is a known structural feature in compounds investigated as inhibitors of various enzymes. For instance, related 2-aryl benzimidazole-5-carboxylic acids have been identified as inhibitors of the HCV NS5B RNA polymerase, an essential enzyme for viral replication.[10] The strategic placement of the methyl group can be used to probe specific binding pockets in protein targets, potentially enhancing selectivity or potency.
Conclusion
4-Methyl-1H-benzimidazole-2-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has outlined its core chemical properties, provided a robust, representative synthetic protocol, and predicted its spectral characteristics. The multiple reactive sites on the molecule offer numerous avenues for derivatization, enabling the creation of diverse chemical libraries for screening against various biological targets. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(79), 42055-42063.
- Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1663.
- Li, J., Wang, F., & Zhang, H. (2009). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o226.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl-2-Propyl-1H-Benzimidazole-6-Carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. Retrieved January 6, 2026, from [Link]
- Turan-Zitouni, G., et al. (2018). Benzimidazole Schiff bases microwave assisted synthesis and the effect on leukemia cells with flow cytometry. Letters in Drug Design & Discovery, 15(10), 1071-1078.
- Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.
- El-Emam, A. A., et al. (2013). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 3(3), 635-642.
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PubChem. (n.d.). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester. Retrieved January 6, 2026, from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]
- Xia, Z., Wei, Q., Yang, Q., & Gao, S. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. CrystEngComm, 14(24), 8521-8529.
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